N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTS belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and modulate biological processes.
Scientific Research Applications
Synthetic Chemistry Applications
- Oxidative Radical Cyclization : N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, a compound related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, was utilized in a study by Chikaoka et al. (2003) for Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to erythrinanes, a class of natural products with various biological activities. This process highlights the compound's utility in complex organic syntheses.
- Enzymatic Modification : Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, similar in structure to the research chemical , to produce dimers with higher antioxidant capacity. This research indicates the potential of using enzymatic methods to enhance the properties of phenolic compounds for applications in bioactive compounds and antioxidants (Adelakun et al., 2012).
Pharmacological Applications
- Glutaminase Inhibition : A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar structural motif with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, revealed their potential as glutaminase inhibitors. These inhibitors can attenuate the growth of cancer cells, suggesting the compound's relevance in cancer research (Shukla et al., 2012).
- Anticancer and Anti-HCV Activities : The synthesis and pharmacological evaluation of celecoxib derivatives, which bear a resemblance in pharmacological targeting to the compound of interest, were explored by Ş. Küçükgüzel et al. (2013). These derivatives demonstrated potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a broad spectrum of therapeutic applications (Ş. Küçükgüzel et al., 2013).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-21-13-6-5-12(10-14(13)22-2)7-8-17-15(18)11-24(19,20)16-4-3-9-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZIJGAJLIFJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide |
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